



Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran: A Technical Guide

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Compound of Interest		
Compound Name:	5-Hydroxypentanal	
Cat. No.:	B1214607	Get Quote

Introduction

5-Hydroxypentanal (C₅H₁₀O₂) is a valuable bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a versatile intermediate in organic synthesis, particularly for producing compounds like 1,5-pentanediol. A primary and efficient method for its preparation is the acid-catalyzed hydrolysis of 2,3-dihydropyran. This guide provides an indepth overview of this synthesis, covering the reaction mechanism, a detailed experimental protocol, and key data for researchers and professionals in drug development and chemical synthesis.

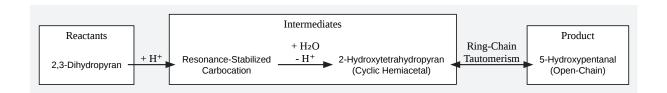
Reaction Mechanism and Pathway

The synthesis proceeds via the acid-catalyzed hydrolysis of the vinyl ether functionality within 2,3-dihydropyran. The reaction can be understood in three main steps:

- Protonation: The reaction is initiated by the protonation of the double bond of 2,3-dihydropyran. The oxygen atom's lone pair is in conjugation with the vinyl group, which favors the attack of the entire system on a proton (H⁺) from the acid catalyst.[1] This leads to the formation of a resonance-stabilized carbocation.
- Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation. This
 results in the formation of a protonated cyclic hemiacetal.



Deprotonation and Equilibrium: The protonated hemiacetal is deprotonated by a water
molecule, yielding the cyclic hemiacetal, 2-hydroxytetrahydropyran. This cyclic form exists in
equilibrium with its open-chain tautomer, the desired product, 5-hydroxypentanal.[2] The
equilibrium favors the more stable cyclic hemiacetal under many conditions, but the openchain aldehyde can be trapped or used in subsequent reactions.



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Caption: Acid-catalyzed hydrolysis of 2,3-dihydropyran.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Materials and Equipment:

- 1-L three-necked flask
- Hershberg stirrer (or mechanical stirrer)
- · Continuous liquid-liquid extractor
- Modified Claisen flask for vacuum distillation
- 2,3-Dihydropyran (DHP)
- Concentrated Hydrochloric Acid (HCl)
- 20% Sodium Hydroxide (NaOH) solution



- Phenolphthalein indicator
- Diethyl ether

Procedure:

- Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, combine 300 mL of water and 25 mL of concentrated hydrochloric acid.
- Addition of Dihydropyran: To the stirred acidic solution, add 100 g of 2,3-dihydropyran. The
 order of addition is crucial.[3] For larger scale reactions (up to 300 g of DHP), the
 dihydropyran should be added dropwise with external cooling to manage the exothermic
 nature of the hydration.[3]
- Reaction: Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes. Continue stirring for an additional 20 minutes to ensure the reaction goes to completion.[3]
- Neutralization: Add a few drops of phenolphthalein indicator to the solution. Neutralize the
 excess acid by adding 20% sodium hydroxide solution dropwise until a faint pink color
 persists.
- Extraction: Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.[3]
- Purification:
 - Transfer the ether extract to a modified Claisen flask suitable for vacuum distillation.
 - Remove the diethyl ether by distillation under the reduced pressure of a water pump.
 - Distill the remaining residue under a higher vacuum (approx. 10 mm Hg). After a small forerun (2-5 g), collect the product.[3]

Yield and Product Characteristics:

Yield: 90–95 g (74–79%).[3]



- Appearance: Clear, colorless, viscous oil.[3]
- Boiling Point: 62-66 °C at 9-10 mm Hg.[3]
- Refractive Index (n²⁵D): 1.4513.[3]

Quantitative Data and Physicochemical Properties

The key quantitative parameters for this synthesis and the properties of the reactants and product are summarized below.

Table 1: Experimental Parameters for Synthesis

Parameter	Value	Reference
2,3-Dihydropyran	100 g (1.19 mol)	[3]
Water	300 mL	[3]
Concentrated HCI	25 mL	[3]
Reaction Time	~30 minutes after mixing	[3]
Extraction Time	~16 hours	[3]
Theoretical Yield	121.5 g	
Actual Yield	90-95 g	[3]

| Percent Yield | 74-79% |[3] |

Table 2: Physicochemical Properties



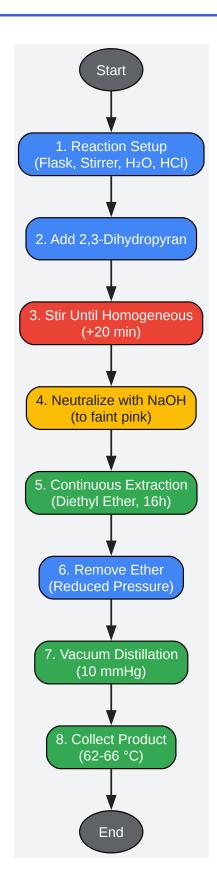
Property	5-Hydroxypentanal	2,3-Dihydropyran
CAS Number	4221-03-8[4]	110-87-2[<mark>2</mark>]
Molecular Formula	C5H10O2[4]	C ₅ H ₈ O[2]
Molar Mass	102.13 g/mol [5]	84.12 g/mol [2]
Appearance	Colorless, viscous oil[3]	Colorless liquid[2]
Density	~1.05 g/cm ³ [6]	0.922 g/mL[2]
Boiling Point	62-66°C @ 9-10 mmHg[3]	86 °C @ 760 mmHg[2]
Refractive Index	n ²⁵ D 1.4513[3]	n ²⁰ D 1.4400[7]

| Storage | Store in freezer (-20°C)[4] | Standard conditions |

Experimental Workflow Visualization

The overall process from reaction to purification can be visualized as a logical workflow.





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Caption: Workflow for the synthesis of **5-hydroxypentanal**.



Applications and Safety

Further Reactions: **5-Hydroxypentanal** is a useful precursor for other compounds. For instance, it can be smoothly converted to pentamethylene glycol (1,5-pentanediol) by hydrogenation over a Raney nickel catalyst.[3] It can also undergo reductive alkylamination.[3]

Safety Considerations:

- 2,3-Dihydropyran: Is a flammable liquid.[7] Handling should be performed in a well-ventilated fume hood.
- Concentrated Hydrochloric Acid: Is highly corrosive and causes severe skin burns and eye damage. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.
- Exothermic Reaction: The hydration of dihydropyran evolves heat.[3] For larger-scale reactions, cooling is necessary to maintain control over the reaction temperature.
- Vacuum Distillation: Standard precautions for working with glassware under reduced pressure should be observed to prevent implosion.

Researchers should always perform a thorough risk assessment before carrying out any chemical procedure.[8]

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